4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Conformational Studies

- Constrained Tryptophan Derivatives : Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate and similar derivatives were designed for peptide/peptoid conformation elucidation studies. These derivatives limit conformational flexibility by bridging the α-carbon and the 4-position of the indole ring (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Novel Compounds and Antagonists

- Novel CysLT1 Selective Antagonists : The derivative 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid was identified as a potent and selective CysLT1 antagonist, indicating potential therapeutic applications (Chen, Yang, Wang, Xie, & Nan, 2016).

Synthesis Techniques

- Synthesis of Indole-2-carboxylic Acid : This compound serves as an important intermediate in creating pharmaceutically active agents. Various synthesis procedures have been explored, including environmentally friendly processes (Jiang, Liu, Jiang, Ye, & Xu, 2017).

Catalytic Reactions

Brønsted Acid Catalyzed Cyclocondensation : N-unprotected 3-substituted indoles, including 1H-indole-2-carboxylic acid derivatives, underwent a catalyzed cyclocondensation to produce biologically relevant indole alkaloids (Ortega et al., 2021).

Regioselective Oxidation by CYP199A2 : Indole-2-carboxylic acid was oxidized by CYP199A2 to produce hydroxyindole-2-carboxylic acids, demonstrating the enzyme's potential as a biocatalyst for aromatic carboxylic acids (Furuya & Kino, 2010).

Ytterbium Triflate Catalyzed Reactions : Cyclopropanes reacted with indoles under hyperbarric conditions in the presence of Ytterbium triflate to form 4-indolyl dicarboxylic acid esters (Harrington & Kerr, 1997).

Mechanistic Studies

- Mechanism of Decarboxylative Cyclization : Investigations into the mechanism of decarboxylative cyclization involving the indole nucleus, particularly from 5-methoxy-1-(2-carboxyphenyl)-1,4-dihydro-4-oxopyridine-2-carboxylic acid, have been conducted (Kende, Henry, & Chen, 2004).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13(16)11-6-9-10(14-11)2-1-3-12(9)17-7-8-4-5-8/h1-3,6,8,14H,4-5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOQDFQYEMWGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC3=C2C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

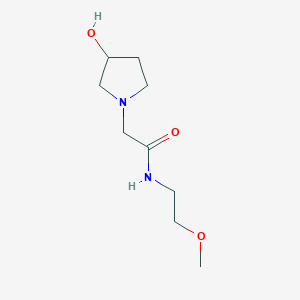

![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)

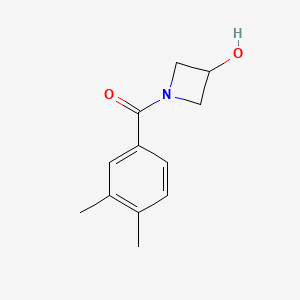

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)

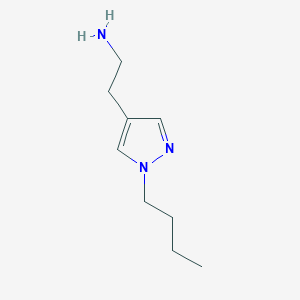

![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

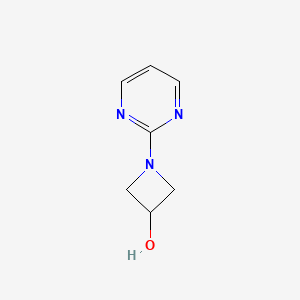

![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)